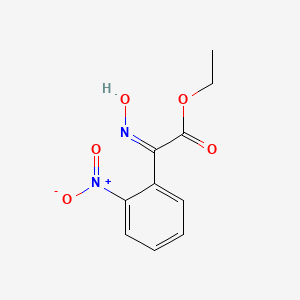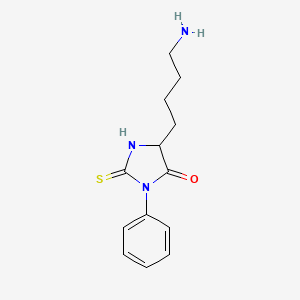![molecular formula C12H17PSi B3273062 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane CAS No. 578740-37-1](/img/structure/B3273062.png)
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Overview
Description
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane is a unique organophosphorus compound that features a bicyclic structure incorporating both phosphorus and silicon atoms. This compound is notable for its caged, compact trialkylphosphine structure, which imparts distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of 1-Boranato-4-(2-bromoethyl)-1-benzyl-4-phenyl-1-phospha-4-silacyclohexane
- Reactants: Borane, 2-bromoethylbenzene, and phenylsilane.
- Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition.
-
Cyclization to 1-Benzyl-4-phenyl-1-phosphonia-4-silabicyclo[2.2.2]octane bromide
- Reactants: The intermediate from the previous step is treated with a suitable cyclizing agent.
- Conditions: The reaction is conducted under controlled temperature and pressure to ensure the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to the specialized nature of the compound and its applications primarily in research settings. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alkoxides; reactions are performed under controlled conditions to ensure selectivity.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine-silane derivatives.
Scientific Research Applications
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane has several scientific research applications, including:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies:
Industrial Chemistry: It is explored for its potential use in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane involves its interaction with various molecular targets, primarily through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes with transition metals, which are crucial in catalytic processes. The compound’s unique structure allows it to stabilize reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Phospha-4-silabicyclo[2.2.2]octane: Lacks the phenyl group, resulting in different reactivity and applications.
4-Phenyl-1-phospha-4-silacyclohexane: Acyclic analog with different steric and electronic properties.
1-Phospha-4-silabicyclo[2.2.1]heptane: Different ring size, leading to variations in chemical behavior.
Uniqueness
4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane is unique due to its caged, compact structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalysis and material science applications, where specific reactivity and stability are required .
Properties
IUPAC Name |
4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17PSi/c1-2-4-12(5-3-1)14-9-6-13(7-10-14)8-11-14/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXEHAYRNVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP2CC[Si]1(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849867 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578740-37-1 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)







